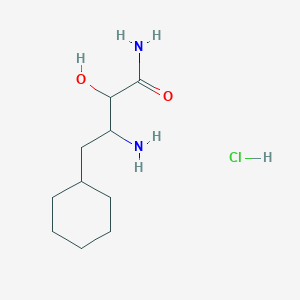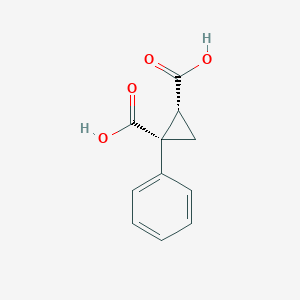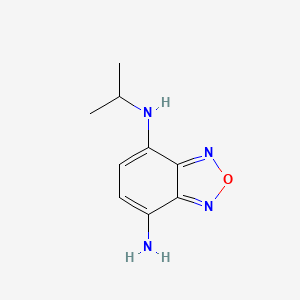
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound that belongs to the benzoxadiazole family. This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with a propan-2-yl group and two amine groups. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with an appropriate amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce a variety of substituted benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
4-(2-methyl-3-propan-2-yl-4-imidazolyl)-N-(4-methylsulfonylphenyl)-2-pyrimidinamine: A sulfonamide with various biological activities.
Uniqueness
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
4-N-propan-2-yl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C9H12N4O/c1-5(2)11-7-4-3-6(10)8-9(7)13-14-12-8/h3-5,11H,10H2,1-2H3 |
InChI-Schlüssel |
VPMNFJPSQABOIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC=C(C2=NON=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


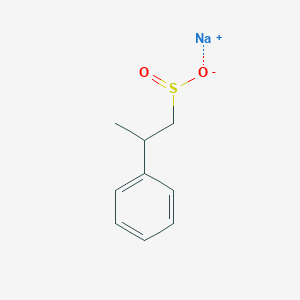
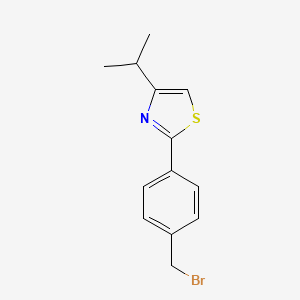

![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)

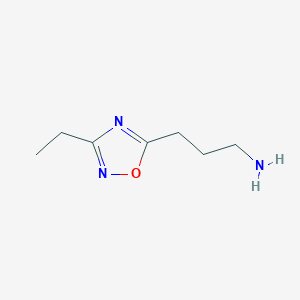
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
